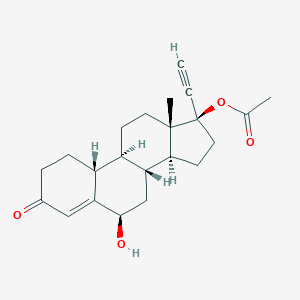

6beta-Hydroxy Norethindrone Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-VIHHZYQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462114 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-27-5 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6β-Hydroxy Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6β-Hydroxy Norethindrone Acetate, a known metabolite and impurity of the widely used progestin, Norethindrone Acetate. This document details a plausible synthetic route, analytical characterization methods, and the biochemical pathway responsible for its formation in vivo.

Introduction

6β-Hydroxy Norethindrone Acetate (CAS No: 6856-27-5) is a significant oxidative metabolite of Norethindrone Acetate.[1] Its presence as an impurity in pharmaceutical formulations of Norethindrone Acetate necessitates its synthesis as a reference standard for analytical and quality control purposes.[2][3][4] Understanding its synthesis and characterization is crucial for drug metabolism studies and for ensuring the purity and safety of Norethindrone Acetate-containing products.

Table 1: Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate

| Property | Value | Reference |

| CAS Number | 6856-27-5 | [5][6] |

| Molecular Formula | C₂₂H₂₈O₄ | [5][6] |

| Molecular Weight | 356.46 g/mol | [5][6] |

| Appearance | Off-White Solid | [1] |

| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [7] |

| Synonyms | 6β-Hydroxynorethisterone Acetate, Norethisterone Acetate Impurity F (EP) | [4] |

Synthesis of 6β-Hydroxy Norethindrone Acetate

The chemical synthesis of 6β-Hydroxy Norethindrone Acetate can be achieved through the oxidation of a heteroannular 3,5-dienyl acetate derivative of Norethindrone Acetate.[2][3][4] This method allows for the introduction of a hydroxyl group at the C-6 position. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of 6β-Hydroxy Norethindrone Acetate.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 6β-Hydroxy Norethindrone Acetate.

Step 1: Formation of 17-acetoxy-19-norpregna-3,5-dien-20-yn-3-ol acetate (Norethindrone Dienol Diacetate)

-

Objective: To protect the 3-keto-Δ⁴ system as a more reactive dienol acetate.

-

Procedure:

-

Suspend Norethindrone Acetate in a suitable solvent such as acetic anhydride.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or perchloric acid.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to drive the enolization and acetylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a cold aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid and quench the excess acetic anhydride.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude dienol diacetate.

-

Step 2: Oxidation of the Dienol Acetate to form 6β-Hydroxy Norethindrone Acetate

-

Objective: To introduce the hydroxyl group at the 6β-position.

-

Procedure:

-

Dissolve the crude Norethindrone Dienol Diacetate in a suitable solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.[3] The epoxidation of the 5,6-double bond is the initial step.

-

Stir the reaction mixture at low temperature and monitor its progress by TLC.

-

Upon completion, quench the excess peracid with a reducing agent solution (e.g., sodium thiosulfate or sodium sulfite).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product mixture containing the 6-hydroxy derivatives.

-

Step 3: Hydrolysis and Isolation of 6β-Hydroxy Norethindrone Acetate

-

Objective: To hydrolyze the enol acetate and any other ester byproducts to isolate the target compound.

-

Procedure:

-

Dissolve the crude product from the previous step in a suitable solvent mixture, such as methanol and water.

-

Add a base, for instance, potassium carbonate or sodium hydroxide, to facilitate the hydrolysis of the enol acetate.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

-

Step 4: Purification

-

Objective: To separate the 6β-hydroxy isomer from the 6α-hydroxy isomer and other byproducts.

-

Procedure:

-

The crude product is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate, is typically used to separate the different isomers and impurities. The fractions are monitored by TLC, and those containing the pure 6β-Hydroxy Norethindrone Acetate are combined and concentrated to yield the final product.

-

Characterization of 6β-Hydroxy Norethindrone Acetate

A comprehensive characterization of 6β-Hydroxy Norethindrone Acetate is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Table 2: Summary of Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the steroid backbone, ethynyl proton, acetate methyl protons, and a characteristic signal for the proton at C-6. The chemical shift and coupling constants of the H-6 proton are diagnostic for the β-configuration. |

| ¹³C NMR | Resonances for all 22 carbon atoms, including the carbonyl at C-3, the acetyl carbons, the ethynyl carbons, and the hydroxyl-bearing carbon at C-6. |

| FTIR | Characteristic absorption bands for O-H (hydroxyl), C≡C-H (alkyne), C=O (ketone and ester), and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 356.46. Fragmentation patterns can provide further structural information. |

| HPLC | A single, sharp peak under specific chromatographic conditions, with a retention time distinct from Norethindrone Acetate and other related impurities. |

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is suitable for the analysis of 6β-Hydroxy Norethindrone Acetate and its separation from Norethindrone Acetate and other impurities.

-

Typical HPLC Parameters:

Biochemical Pathway: Cytochrome P450-Mediated Hydroxylation

The in vivo formation of 6β-Hydroxy Norethindrone Acetate is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[9] This enzyme is responsible for the metabolism of a vast number of xenobiotics, including many steroid hormones.

Caption: The catalytic cycle of CYP3A4 leading to the 6β-hydroxylation of Norethindrone Acetate.

The mechanism involves the activation of molecular oxygen by the heme iron of the CYP3A4 enzyme. This is followed by the abstraction of a hydrogen atom from the 6β position of the steroid, and a subsequent "rebound" of a hydroxyl group to form the hydroxylated product.[9] This metabolic pathway is a key determinant of the pharmacokinetic profile and potential drug-drug interactions of Norethindrone Acetate.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 6β-Hydroxy Norethindrone Acetate. The synthetic strategy involving the oxidation of a dienol acetate intermediate offers a viable route for obtaining this compound for use as a reference standard. The characterization data, although not exhaustively available in the public domain, can be predicted based on the known structure and confirmed using standard analytical techniques. Furthermore, understanding the role of CYP3A4 in its formation is critical for comprehending the metabolism of Norethindrone Acetate. This information is invaluable for researchers and professionals involved in the development, manufacturing, and quality control of steroid-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis (2014) | Hidayat Hussain | 71 Citations [scispace.com]

- 4. 6beta-Hydroxy Norethindrone Acetate | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in the Metabolic Activation of Norethindrone Acetate to 6β-Hydroxy Norethindrone

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of cytochrome P450 3A4 (CYP3A4) in the formation of 6β-hydroxy norethindrone, a significant metabolite of the synthetic progestin norethindrone acetate. Understanding this metabolic pathway is paramount for drug development professionals and researchers in the fields of pharmacology, toxicology, and endocrinology, as it influences the drug's efficacy, potential drug-drug interactions, and overall safety profile.

Introduction

Norethindrone acetate, a widely prescribed synthetic progestogen, undergoes extensive metabolism in the body. A key step in its biotransformation is the hydroxylation at the 6β position, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This guide will detail the metabolic activation process, present quantitative data on enzyme kinetics, outline experimental protocols for studying this pathway, and provide visual representations of the key processes.

The Metabolic Pathway: From Prodrug to Metabolite

Norethindrone acetate acts as a prodrug, requiring initial enzymatic conversion to its active form, norethindrone. This primary step involves the hydrolysis of the acetate group, a reaction primarily mediated by carboxylesterases present in the liver and other tissues. Following this hydrolysis, norethindrone becomes a substrate for phase I metabolic enzymes, with CYP3A4 playing the principal role in its subsequent hydroxylation. The formation of 6β-hydroxy norethindrone is a major metabolic route for norethindrone.

The Discovery and Characterization of 6β-Hydroxy Norethindrone Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone acetate (NETA), a synthetic progestin, is a widely prescribed medication for contraception and various gynecological disorders. As a prodrug, NETA undergoes rapid deacetylation to its active form, norethindrone (NET). The subsequent metabolism of NET is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key metabolite, 6β-Hydroxy Norethindrone Acetate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Metabolic Pathway of Norethindrone Acetate

The primary route of metabolism for norethindrone involves oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the CYP3A4 isoenzyme plays a major role in the hydroxylation of the norethindrone molecule. One of the significant metabolites formed through this pathway is 6β-hydroxy norethindrone, which can then be found in its acetylated form, 6β-Hydroxy Norethindrone Acetate.

Discovery and Identification of 6β-Hydroxy Norethindrone Acetate

The identification of 6β-Hydroxy Norethindrone Acetate as a metabolite of norethindrone resulted from in vitro studies utilizing human liver microsomes. These studies are fundamental in drug development for characterizing the metabolic fate of new chemical entities.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

A typical experimental workflow for the identification of metabolites is outlined below.

Methodology:

-

Incubation: Norethindrone acetate is incubated with human liver microsomes in the presence of a NADPH-regenerating system. The reaction is typically carried out at 37°C. Human liver microsomes serve as a source of cytochrome P450 enzymes.[1][2][3][4]

-

Sample Preparation: The incubation is terminated by the addition of a quenching solvent, such as acetonitrile or methanol. The mixture is then centrifuged to precipitate proteins.

-

Metabolite Extraction: The supernatant containing the parent drug and its metabolites is collected and subjected to an extraction procedure, often solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove interfering substances.

-

LC-MS/MS Analysis: The extracted samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the metabolites from the parent drug and provides information on their molecular weight and fragmentation patterns, which is crucial for structural elucidation.[5]

-

Structure Elucidation: The structure of the metabolites is proposed based on the mass spectral data and comparison with the fragmentation pattern of the parent drug. Final confirmation is achieved by comparing the chromatographic retention time and mass spectrum with that of a synthesized authentic reference standard.

Chemical Synthesis of 6β-Hydroxy Norethindrone Acetate

The synthesis of 6β-Hydroxy Norethindrone Acetate as a reference standard is essential for its definitive identification and quantification in metabolic studies. A reported method involves the oxidation of a norethindrone acetate derivative.[6]

Synthetic Protocol Overview

The synthesis involves the transformation of a heteroannular 3,5-dienyl acetate derivative of norethindrone acetate.[6]

Methodology:

The oxidation of the 3,5-dienyl acetate derivative of norethindrone acetate yields a mixture of products, including the 6α-hydroxy, 6β-hydroxy, and 6-keto analogues.[6] These products can then be separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structure of the synthesized 6β-Hydroxy Norethindrone Acetate is confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Quantitative Data

| Property | Value |

| Chemical Name | (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one |

| Molecular Formula | C₂₂H₂₈O₄ |

| Molecular Weight | 356.46 g/mol |

| CAS Number | 6856-27-5 |

Conclusion

The discovery and characterization of 6β-Hydroxy Norethindrone Acetate represent a crucial step in understanding the metabolic fate of norethindrone acetate. The in vitro metabolism studies using human liver microsomes, coupled with the chemical synthesis of the authentic standard, provide the necessary tools for researchers to quantitatively assess its formation and potential physiological effects. This technical guide consolidates the available information on the discovery, synthesis, and key properties of this metabolite, offering a valuable resource for the scientific community engaged in drug metabolism and development. Further research into the specific enzyme kinetics of its formation will provide a more complete picture of its role in the overall pharmacology of norethindrone acetate.

References

- 1. Metabolic activation of norethisterone (norethindrone) to an irreversibly protein-bound derivative by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaron.com [pharmaron.com]

- 3. mdpi.com [mdpi.com]

- 4. jdc.jefferson.edu [jdc.jefferson.edu]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Preliminary Pharmacological Screening of 6β-Hydroxy Norethindrone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary pharmacological screening of 6β-Hydroxy Norethindrone Acetate, a primary metabolite of the widely used synthetic progestin, Norethindrone Acetate. While extensive pharmacological data on Norethindrone Acetate is available, its metabolites remain less characterized. This document provides detailed experimental protocols for evaluating the potential anti-inflammatory, analgesic, central nervous system (CNS) depressant, and ulcerogenic activities of 6β-Hydroxy Norethindrone Acetate. The methodologies are presented to facilitate standardized and reproducible preclinical assessment. All quantitative data is structured in clear tabular formats for comparative analysis, and experimental workflows and potential signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers undertaking the pharmacological evaluation of this and other steroid metabolites.

Introduction

Norethindrone Acetate is a synthetic progestin with well-established applications in hormonal contraception and the management of various gynecological disorders. Following administration, it undergoes extensive metabolism, leading to the formation of several derivatives, including 6β-Hydroxy Norethindrone Acetate. While the pharmacological profile of the parent compound is well-documented, the biological activities of its metabolites are not as thoroughly understood. The hydroxylation at the 6β position may alter the molecule's interaction with various receptors and enzymes, potentially leading to a distinct pharmacological profile.

A preliminary pharmacological screening is therefore essential to elucidate the therapeutic potential and safety profile of 6β-Hydroxy Norethindrone Acetate. This guide details a battery of standard in vivo assays to assess its primary pharmacological effects.

Hypothetical Pharmacological Profile

Based on the known anti-inflammatory properties of the parent compound, Norethindrone Acetate, it is hypothesized that 6β-Hydroxy Norethindrone Acetate may also exhibit anti-inflammatory activity. Its effects on the central nervous system and its potential for causing gastric irritation are key parameters to be evaluated to establish a preliminary safety and activity profile.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Methodology:

-

Animals: Wistar albino rats (150-200g) of either sex are used. The animals are fasted overnight with free access to water.

-

Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving varying doses of 6β-Hydroxy Norethindrone Acetate.

-

Drug Administration: The test compound and standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for assessing anti-inflammatory activity.

Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This test is sensitive for detecting peripherally acting analgesics.

Methodology:

-

Animals: Swiss albino mice (20-25g) are used.

-

Grouping: Animals are divided into groups (n=6) similar to the anti-inflammatory assay (control, standard, test groups). Aspirin (100 mg/kg) can be used as a standard drug.

-

Drug Administration: The test compound, standard, and vehicle are administered orally 30 minutes before the induction of writhing.

-

Induction of Writhing: 0.6% v/v acetic acid solution is injected intraperitoneally at a dose of 10 mL/kg body weight.

-

Observation: The number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculation: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the test group.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Caption: Workflow for assessing analgesic activity.

CNS Depressant Activity: Rota-Rod Test in Mice

This test assesses motor coordination, which can be impaired by CNS depressant drugs.

Methodology:

-

Animals: Swiss albino mice (20-25g) are trained to stay on a rotating rod (Rota-Rod apparatus) at a constant speed (e.g., 20-25 rpm) for at least 2 minutes in three successive trials.

-

Grouping: Only trained animals are selected and divided into groups (n=6). Diazepam (5 mg/kg) can be used as a standard CNS depressant.

-

Drug Administration: The test compound, standard, and vehicle are administered intraperitoneally.

-

Testing: The animals are placed on the Rota-Rod at 30, 60, and 90 minutes after drug administration. The time the animal remains on the rod (fall-off time) is recorded. A cut-off time of 2 minutes is typically set.

-

Evaluation: A significant reduction in the time spent on the rod compared to the control group indicates CNS depressant activity.

Experimental Workflow: Rota-Rod Test

Caption: Workflow for assessing CNS depressant activity.

Ulcerogenic Potential: Pyloric Ligation Model in Rats

This model assesses the potential of a substance to induce or exacerbate gastric ulcers.

Methodology:

-

Animals: Wistar rats (150-200g) are fasted for 24 hours before the experiment, with free access to water.

-

Grouping: Animals are divided into groups (n=6).

-

Drug Administration: The test compound is administered orally for a specified number of days (e.g., 7 days). A control group receives the vehicle.

-

Pyloric Ligation: On the final day, after the last dose, the rats are anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is ligated with a silk suture. The abdominal wall is then sutured.

-

Sacrifice and Sample Collection: After 4 hours of ligation, the animals are sacrificed. The stomach is removed, and the gastric contents are collected to measure volume, pH, and acidity.

-

Ulcer Scoring: The stomach is cut along the greater curvature and washed with saline. The inner surface is examined for ulcers. Ulcers are scored based on their number and severity (e.g., 0 = no ulcer, 1 = small red spot, 2 = spot with hemorrhage, 3 = deep ulcer, 4 = perforation). The ulcer index is then calculated.

Data Presentation

The following tables are templates for presenting the quantitative data obtained from the described experiments. The data presented are hypothetical and for illustrative purposes only.

Table 1: Effect of 6β-Hydroxy Norethindrone Acetate on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition |

| Control (Vehicle) | - | 0.85 ± 0.05 | - |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |

| Test Compound | 50 | 0.65 ± 0.04 | 23.53 |

| Test Compound | 100 | 0.48 ± 0.03 | 43.53 |

| Test Compound | 200 | 0.39 ± 0.02 | 54.12 |

| p < 0.05 compared to control |

Table 2: Effect of 6β-Hydroxy Norethindrone Acetate on Acetic Acid-Induced Writhing in Mice

| Treatment | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Analgesic Activity |

| Control (Vehicle) | - | 45.6 ± 3.2 | - |

| Aspirin | 100 | 18.2 ± 1.5 | 60.09 |

| Test Compound | 50 | 35.1 ± 2.8 | 23.03 |

| Test Compound | 100 | 25.8 ± 2.1 | 43.42 |

| Test Compound | 200 | 20.4 ± 1.9 | 55.26 |

| p < 0.05 compared to control |

Table 3: Effect of 6β-Hydroxy Norethindrone Acetate on Motor Coordination using Rota-Rod in Mice

| Treatment | Dose (mg/kg) | Fall-off Time (seconds) at 60 min (Mean ± SEM) |

| Control (Vehicle) | - | 115.8 ± 4.5 |

| Diazepam | 5 | 32.4 ± 3.1 |

| Test Compound | 50 | 110.2 ± 5.1 |

| Test Compound | 100 | 105.7 ± 4.8 |

| Test Compound | 200 | 98.3 ± 5.5 |

| p < 0.05 compared to control |

Table 4: Ulcerogenic Potential of 6β-Hydroxy Norethindrone Acetate in Pyloric Ligated Rats

| Treatment | Dose (mg/kg) | Gastric Volume (mL) | pH | Ulcer Index (Mean ± SEM) |

| Control (Vehicle) | - | 4.8 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.15 |

| Test Compound | 50 | 4.6 ± 0.4 | 2.3 ± 0.2 | 1.5 ± 0.20 |

| Test Compound | 100 | 4.9 ± 0.3 | 2.0 ± 0.1 | 1.8 ± 0.25 |

| Test Compound | 200 | 5.2 ± 0.5 | 1.9 ± 0.1 | 2.1 ± 0.30 |

Potential Signaling Pathway

The anti-inflammatory effects of steroidal compounds are often mediated through the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus and can influence gene expression in two primary ways: transactivation and transrepression. Transrepression, the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is a key mechanism for the anti-inflammatory actions of glucocorticoids. It is plausible that 6β-Hydroxy Norethindrone Acetate, if it possesses anti-inflammatory properties, may act through a similar pathway.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

This technical guide provides a standardized and detailed framework for the preliminary pharmacological screening of 6β-Hydroxy Norethindrone Acetate. The described protocols for assessing anti-inflammatory, analgesic, CNS depressant, and ulcerogenic activities will enable researchers to generate crucial preclinical data. This data will be instrumental in determining the therapeutic potential and safety profile of this metabolite, thereby guiding future drug development efforts. The structured approach to data presentation and visualization of experimental workflows is intended to ensure clarity and reproducibility of the research findings.

"6beta-Hydroxy Norethindrone Acetate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 6β-Hydroxy Norethindrone Acetate, a key metabolite of the synthetic progestin Norethindrone Acetate. The document covers its chemical structure, physicochemical properties, and insights into its metabolic formation. Furthermore, it delves into the intricate signaling pathways associated with progestins, offering a deeper understanding of their mechanism of action. This guide is intended to be a valuable resource for professionals in pharmaceutical research and development, offering foundational data, experimental considerations, and a framework for further investigation.

Chemical Structure and Identification

6β-Hydroxy Norethindrone Acetate is a steroid hormone that is an oxidative metabolite of Norethindrone Acetate. Its chemical structure is characterized by a hydroxyl group at the 6β position of the steroid nucleus.

Chemical Structure:

(Illustrative partial structure showing hydroxylation at C6)

Table 1: Chemical Identifiers of 6β-Hydroxy Norethindrone Acetate

| Identifier | Value |

| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate[1] |

| CAS Number | 6856-27-5[2][3][4] |

| Molecular Formula | C₂₂H₂₈O₄[2][5] |

| Molecular Weight | 356.46 g/mol [2][5] |

| SMILES | C#C[C@]1(OC(C)=O)CC[C@H]2[C@@H]3C--INVALID-LINK--C4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]21C[5] |

| InChI Key | CQJBOOFNTJCBNL-JUYLZWBTSA-N[5] |

| Synonyms | 6beta-Hydroxynorethisterone Acetate, Norethisterone Acetate EP Impurity F, (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one[5] |

Physicochemical Properties

The physical and chemical properties of 6β-Hydroxy Norethindrone Acetate are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate

| Property | Value | Reference |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 130-133 °C | [7] |

| Solubility | Soluble in Chloroform, Methanol, and DMSO | [3][7] |

| Storage | 2-8 °C | [3] |

Metabolism and Synthesis

Norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, after oral administration.[] Norethindrone then undergoes extensive metabolism, primarily through reduction of the A-ring and hydroxylation, followed by conjugation with sulfates and glucuronides.[] The formation of 6β-Hydroxy Norethindrone is a known metabolic pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6β-Hydroxy Norethindrone Acetate are often proprietary. However, based on established methods for the parent compound, the following outlines a general approach for its analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of norethindrone and its metabolites. The following is a representative protocol that can be adapted and optimized for 6β-Hydroxy Norethindrone Acetate.

Table 3: Representative HPLC Method Parameters for Norethindrone Analysis

| Parameter | Condition |

| Column | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | Isocratic at 1.3 mL/min |

| Detection | UV at 245 nm |

| Internal Standard | Estradiol |

Method Development and Validation Considerations:

-

Specificity: The method should be able to resolve 6β-Hydroxy Norethindrone Acetate from norethindrone, norethindrone acetate, and other potential metabolites and impurities.

-

Linearity: A calibration curve should be established over a suitable concentration range.

-

Accuracy and Precision: Determined by replicate analysis of samples with known concentrations.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to define the sensitivity of the method.

-

Robustness: The method's performance should be evaluated under small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

Signaling Pathways

Norethindrone acetate, as a progestin, exerts its biological effects primarily through the progesterone receptor (PR). The binding of a progestin to the PR initiates a cascade of molecular events that ultimately modulate gene expression.

Classical Genomic Pathway

In the classical pathway, the progestin-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction recruits co-activators or co-repressors, leading to the modulation of gene transcription.

Non-Genomic Signaling

Progestins can also trigger rapid, non-genomic effects that are independent of gene transcription. These effects are often mediated by membrane-associated progesterone receptors (mPRs) or through the interaction of classical PRs with signaling molecules in the cytoplasm. A key non-genomic pathway involves the activation of Src tyrosine kinase and the subsequent stimulation of the Ras/Raf/MEK/ERK (MAPK) signaling cascade.[1][8] This pathway can, in turn, influence cellular processes such as proliferation and differentiation. There is also evidence of cross-talk between the progesterone receptor and the estrogen receptor in activating these signaling pathways.[1][8]

Visualizations

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic and non-genomic signaling pathways of progesterone receptors.

Caption: Progesterone Receptor Signaling Pathways.

Experimental Workflow for Metabolite Analysis

The diagram below outlines a typical experimental workflow for the analysis of steroid metabolites like 6β-Hydroxy Norethindrone Acetate from biological samples.

Caption: Steroid Metabolite Analysis Workflow.

Conclusion

6β-Hydroxy Norethindrone Acetate is a significant metabolite in the biotransformation of Norethindrone Acetate. A thorough understanding of its chemical and physical properties, as well as the signaling pathways it may influence, is essential for a complete pharmacological and toxicological assessment of its parent drug. This technical guide provides a consolidated resource of current knowledge to aid researchers in their ongoing investigations into the complex world of synthetic progestins and their metabolites. Further research is warranted to fully elucidate the specific biological activity and metabolic fate of 6β-Hydroxy Norethindrone Acetate.

References

- 1. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. embopress.org [embopress.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. embopress.org [embopress.org]

"understanding the metabolic pathway of norethindrone acetate"

An In-Depth Technical Guide to the Metabolic Pathway of Norethindrone Acetate

Introduction

Norethindrone acetate (NEA) is a synthetic progestin, specifically a prodrug, widely utilized in oral contraceptives and hormone replacement therapies.[1] Its therapeutic efficacy is dependent on its biotransformation into the active compound, norethindrone (NET). A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of NEA is critical for drug development professionals and researchers in optimizing its clinical application and predicting potential drug-drug interactions. This guide provides a detailed technical overview of the metabolic fate of norethindrone acetate, supported by quantitative data, experimental methodologies, and pathway visualizations.

Absorption and First-Pass Metabolism

Upon oral administration, norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone (NET), during absorption and first-pass metabolism.[1][2] This conversion is primarily mediated by esterase enzymes in the gastrointestinal tract and the liver.[1]

The bioavailability of orally administered NET is approximately 64%, indicating a significant first-pass effect.[3] Studies in animal models have confirmed that norethindrone is metabolized in both the gut wall and the liver, contributing to this presystemic clearance.[4] The rapid conversion means the systemic disposition of NEA is indistinguishable from that of orally administered NET.[2]

Distribution

Once in systemic circulation, norethindrone is extensively bound to plasma proteins. Approximately 61% is bound to albumin and 36% is bound to sex hormone-binding globulin (SHBG).[2] The volume of distribution of norethindrone is approximately 4 L/kg, indicating significant distribution into tissues.[2]

Biotransformation Pathway

The primary site of norethindrone metabolism is the liver.[5] The biotransformation of norethindrone is extensive and involves several key pathways, primarily reduction and hydroxylation, followed by conjugation. A minor but clinically relevant pathway is the aromatization to a potent estrogen.

The overall metabolic process can be visualized as a multi-step cascade.

A-Ring Reduction

The principal metabolic pathway for norethindrone involves the reduction of the A-ring.[3] This results in the formation of metabolites such as 5α-dihydro-norethindrone and various 3β, 5α-tetrahydro-norethindrone isomers.[3] These reduced metabolites are generally considered to have lower progestational activity than the parent compound.

Aromatization to Ethinyl Estradiol

A small fraction of norethindrone undergoes aromatization of the A-ring to form ethinyl estradiol (EE), a potent synthetic estrogen.[3] This conversion is mediated by cytochrome P450 enzymes. The in vivo conversion ratio of NET and NEA to EE is estimated to be between 0.4% and 1.0%, which translates to approximately 4-6 μg of EE formed per milligram of the administered drug.[3] While the conversion rate is low, it is clinically significant and contributes to the overall estrogenic activity of norethindrone-containing products.

Conjugation

Following reduction and hydroxylation, the resulting metabolites undergo phase II conjugation reactions, primarily with sulfate and glucuronic acid.[3] This process increases the water solubility of the metabolites, facilitating their elimination from the body.

Excretion

Norethindrone and its metabolites are excreted in both urine and feces.[2] The mean terminal elimination half-life of norethindrone following a single oral dose of NEA is approximately 8 to 9 hours.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of norethindrone has been well-characterized. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Norethindrone (NET) after a Single Oral Dose of Norethindrone Acetate (5 mg) in Healthy Women

| Parameter | Arithmetic Mean ± SD |

|---|---|

| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |

| Cmax (ng/ml) | 26.19 ± 6.19 |

| tmax (h) | 1.83 ± 0.58 |

| t1/2 (h) | 8.51 ± 2.19 |

(Data sourced from Drugs.com Prescribing Information)[2]

Table 2: In Vivo Conversion of Norethindrone (NET) and Norethindrone Acetate (NEA) to Ethinyl Estradiol (EE)

| Compound Administered | Oral Dose | Conversion Ratio to EE (Mean ± SD) |

|---|---|---|

| Norethindrone (NET) | - | 0.4% ± 0.4% |

| Norethindrone Acetate (NEA) | 5 mg | 0.7% ± 0.2% |

| Norethindrone Acetate (NEA) | 10 mg | 1.0% ± 0.4% |

(Data sourced from MedCrave eBooks)[3]

Experimental Protocols

The study of drug metabolism relies on established in vitro and in vivo methodologies. Below are detailed protocols representative of experiments used to characterize the metabolic pathway of norethindrone acetate.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of a test compound (e.g., norethindrone) by phase I enzymes.

Methodology:

-

Reagent Preparation:

-

A reaction mixture is prepared containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound, norethindrone (e.g., 1 µM).

-

An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared separately.

-

-

Incubation:

-

The reaction mixture is pre-incubated at 37°C for 5 minutes in a shaking water bath.

-

The metabolic reaction is initiated by adding the NADPH-regenerating system.

-

Aliquots are removed from the incubation mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Reaction Quenching:

-

The reaction in each aliquot is immediately terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Samples are centrifuged (e.g., at 10,000 x g for 10 minutes) to precipitate microsomal proteins.

-

-

LC-MS/MS Analysis:

-

The supernatant is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The concentration of the remaining norethindrone is quantified relative to the internal standard.

-

-

Data Analysis:

-

The natural logarithm of the percentage of remaining norethindrone is plotted against time.

-

The slope of the linear regression line provides the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.

-

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical study to determine the pharmacokinetic profile of a drug after oral administration.

Methodology:

-

Subject Recruitment:

-

A cohort of healthy female volunteers is recruited after obtaining informed consent. Subjects undergo a health screening to ensure they meet inclusion criteria.[2]

-

-

Drug Administration:

-

Following an overnight fast, subjects are administered a single oral dose of norethindrone acetate (e.g., 5 mg).[2]

-

-

Blood Sampling:

-

Serial blood samples are collected into heparinized tubes at pre-defined time points before and after dosing (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

-

-

Plasma Preparation:

-

Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of norethindrone (and any specified metabolites) are determined using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data for each subject is analyzed using non-compartmental methods.

-

Key parameters including Cmax, tmax, AUC, and t1/2 are calculated.[2]

-

References

The Biological Significance of 6β-Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6β-hydroxylation is a critical metabolic pathway that plays a pivotal role in the biotransformation of a vast array of endogenous and exogenous compounds. This technical guide provides an in-depth exploration of the biological significance of 6β-hydroxylation, with a particular focus on its implications for drug development and clinical pharmacology. The core of this guide is centered on the enzymatic activity of Cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for this metabolic conversion. We will delve into the kinetics of 6β-hydroxylation, present detailed experimental protocols for its assessment, and visualize the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.

Introduction to 6β-Hydroxylation

6β-hydroxylation is a phase I metabolic reaction that introduces a hydroxyl group at the 6β position of a steroid nucleus or other lipophilic molecules. This process is a key detoxification mechanism, as it increases the water solubility of compounds, facilitating their subsequent conjugation and excretion from the body[1]. The reaction is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the most significant contributor in humans[2][3].

The biological importance of 6β-hydroxylation extends across several domains:

-

Endogenous Compound Metabolism: It is a major metabolic pathway for steroid hormones such as cortisol, testosterone, and progesterone, as well as bile acids[2][4][5][6]. The 6β-hydroxylation of these molecules can modulate their biological activity and clearance.

-

Xenobiotic and Drug Metabolism: A vast number of therapeutic drugs are substrates for CYP3A4 and undergo 6β-hydroxylation[4][5][7][8]. The rate of this metabolism is a primary determinant of a drug's pharmacokinetic profile, including its bioavailability and half-life.

-

Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A4 can lead to significant drug-drug interactions[4][5][7]. Understanding the 6β-hydroxylation pathway is therefore crucial for predicting and managing these interactions.

-

Biomarker of CYP3A4 Activity: The urinary ratio of 6β-hydroxycortisol to cortisol is a well-established non-invasive biomarker for in vivo CYP3A4 activity[2][9][10]. This biomarker is widely used in clinical studies to assess the induction or inhibition of CYP3A4 by new chemical entities.

Data Presentation: Kinetics of 6β-Hydroxylation

The efficiency of 6β-hydroxylation is determined by the kinetic parameters of the responsible enzymes, primarily CYP3A4. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The intrinsic clearance (CLint), calculated as Vmax/Km, represents the metabolic capacity of the enzyme for a given substrate.

Below are tables summarizing the kinetic parameters for the 6β-hydroxylation of various endogenous and exogenous compounds by human CYP enzymes.

Table 1: Kinetic Parameters for 6β-Hydroxylation of Endogenous Steroids

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | CLint (µL/min/pmol CYP) | Reference |

| Testosterone | CYP3A4 | 23.2 - 40.0 | 31.1 - 44.2 | 1.34 - 1.05 | [10] |

| Testosterone | Recombinant CYP3A4 | 29.3 - 35.2 | 0.8 - 3.7 | 0.03 - 0.11 | [10] |

| Progesterone | CYP3A4 | - | - | - | |

| Cortisol | CYP3A4 | - | - | - |

Table 2: Substrates of CYP3A4 Undergoing 6β-Hydroxylation

| Drug | Therapeutic Class | Notes | Reference |

| Midazolam | Benzodiazepine | Sensitive CYP3A substrate, often used as a probe. | [7][11] |

| Triazolam | Benzodiazepine | Sensitive CYP3A substrate. | [7][11] |

| Alprazolam | Benzodiazepine | [4] | |

| Diazepam | Benzodiazepine | [4] | |

| Budesonide | Corticosteroid | [7] | |

| Fluticasone | Corticosteroid | [7] | |

| Lovastatin | Statin | [7] | |

| Simvastatin | Statin | [7] | |

| Atorvastatin | Statin | [5] | |

| Sildenafil | PDE5 Inhibitor | [7] | |

| Vardenafil | PDE5 Inhibitor | [7] | |

| Quinidine | Antiarrhythmic | [5] | |

| Cyclosporine | Immunosuppressant | [5] | |

| Tacrolimus | Immunosuppressant | [4] | |

| Sirolimus | Immunosuppressant | [4] | |

| Eplerenone | Diuretic | [7] | |

| Felodipine | Calcium Channel Blocker | [5] | |

| Nifedipine | Calcium Channel Blocker | [5] | |

| Amlodipine | Calcium Channel Blocker | [4] | |

| Verapamil | Calcium Channel Blocker | [4] | |

| Buspirone | Anxiolytic | [7] | |

| Eletriptan | Triptan | [7] | |

| Saquinavir | Protease Inhibitor | [7] | |

| Alfentanil | Opioid Analgesic | [7] | |

| Fentanyl | Opioid Analgesic | [4] | |

| Carbamazepine | Anticonvulsant | [4] | |

| Thiotepa | Alkylating Agent | [4] | |

| Etoposide | Topoisomerase Inhibitor | [4] | |

| Venetoclax | BCL-2 Inhibitor | [4] | |

| Quetiapine | Atypical Antipsychotic | [4] |

Experimental Protocols

Accurate assessment of 6β-hydroxylation is fundamental for drug development. Below are detailed methodologies for key experiments.

In Vitro 6β-Hydroxylation Assay using Human Liver Microsomes

This assay is a standard method to determine the metabolic stability and potential for CYP3A4-mediated metabolism of a test compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound

-

Positive control substrate (e.g., testosterone or midazolam)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be less than 1%.

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs (final concentration typically 0.2-1 mg/mL), and the test compound or positive control at various concentrations.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

-

-

Incubation:

-

Incubate the reactions at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold quenching solution, typically 2-3 volumes of ACN containing an internal standard (e.g., a structurally similar compound not found in the matrix).

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the disappearance of the parent compound and the formation of the 6β-hydroxylated metabolite using a validated LC-MS/MS method.

-

Develop a specific multiple reaction monitoring (MRM) method for the parent compound and its metabolite.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Quantification of Urinary 6β-Hydroxycortisol to Cortisol Ratio by LC-MS/MS

This protocol describes the analysis of the endogenous biomarker for CYP3A4 activity.

Materials:

-

Urine samples (e.g., first-morning void or 24-hour collection)

-

6β-hydroxycortisol and cortisol analytical standards

-

Isotopically labeled internal standards (e.g., 6β-hydroxycortisol-d4 and cortisol-d4)

-

Solid-phase extraction (SPE) cartridges or online SPE system

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw urine samples at room temperature and centrifuge to remove any particulate matter.

-

To an aliquot of urine (e.g., 100 µL), add the internal standard solution.

-

-

Extraction (if necessary):

-

For offline SPE:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or ACN).

-

-

For online SPE:

-

Directly inject the pre-treated urine sample onto the online SPE system coupled to the LC-MS/MS.

-

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample or the eluent from the online SPE onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases typically consisting of water with a small amount of formic acid and an organic solvent like methanol or ACN.

-

Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for cortisol, 6β-hydroxycortisol, and their respective internal standards.

-

-

Data Analysis:

-

Quantify the concentrations of cortisol and 6β-hydroxycortisol using a calibration curve prepared with standards.

-

Calculate the urinary 6β-hydroxycortisol to cortisol ratio. A higher ratio generally indicates higher CYP3A4 activity[10].

-

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows related to 6β-hydroxylation.

Signaling Pathway of Testosterone Metabolism

Caption: Metabolic pathways of testosterone, including its conversion to the more potent androgen, DHT, and its inactivation via 6β-hydroxylation by CYP3A4.

Experimental Workflow for In Vitro CYP3A4 Inhibition Assay

Caption: A streamlined workflow for assessing the inhibitory potential of a test compound on CYP3A4 activity using an in vitro human liver microsome assay.

Logical Relationship of 6β-Hydroxycortisol as a CYP3A4 Biomarker

Caption: The logical framework illustrating how the urinary ratio of 6β-hydroxycortisol to cortisol serves as a non-invasive biomarker for hepatic CYP3A4 activity.

Conclusion

The 6β-hydroxylation pathway, predominantly mediated by CYP3A4, is of profound biological significance. Its role in the metabolism of both endogenous and exogenous compounds makes it a critical area of study in pharmacology and drug development. A thorough understanding of the kinetics, the ability to accurately measure its activity through robust experimental protocols, and the visualization of its interconnectedness with other biological pathways are essential for predicting drug efficacy, minimizing adverse drug reactions, and advancing the principles of personalized medicine. This technical guide provides a foundational resource for professionals in the field to navigate the complexities of 6β-hydroxylation and leverage this knowledge in their research and development endeavors.

References

- 1. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 6β-HYDROXYTESTOSTERONE, A CYTOCHROME P450 1B1 METABOLITE OF TESTOSTERONE, CONTRIBUTES TO ANGIOTENSIN II-INDUCED HYPERTENSION AND ITS PATHOGENESIS IN MALE MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. courses.washington.edu [courses.washington.edu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

Methodological & Application

Application Note & Protocol: Quantification of 6β-Hydroxy Norethindrone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone acetate (NETA) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies. The metabolism of NETA is a critical aspect of its pharmacology, influencing both its efficacy and safety profile. One of the key metabolic pathways is the hydroxylation of the steroid nucleus, frequently resulting in the formation of 6β-Hydroxy Norethindrone Acetate. Accurate quantification of this metabolite is essential for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.

This document provides a detailed protocol for the quantification of 6β-Hydroxy Norethindrone Acetate in biological matrices, primarily human plasma. The proposed method is based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for metabolite quantification. While specific validated methods for 6β-Hydroxy Norethindrone Acetate are not widely published, this protocol adapts established methods for the parent compound, norethindrone.[1]

Analytical Method: HPLC-MS/MS

This method is intended for the quantitative determination of 6β-Hydroxy Norethindrone Acetate in human plasma.

Materials and Reagents

-

6β-Hydroxy Norethindrone Acetate reference standard

-

Norethindrone-d5 (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Instrumentation

-

HPLC system capable of binary gradient elution

-

Autosampler with temperature control

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

3.1. Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 6β-Hydroxy Norethindrone Acetate reference standard in 1 mL of methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Norethindrone-d5 in methanol.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and for QC samples (e.g., low, medium, high concentrations).

3.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

Table 1: Proposed MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 6β-Hydroxy Norethindrone Acetate | [To be determined experimentally] | [To be determined experimentally] | 150 |

| Norethindrone-d5 (IS) | [To be determined experimentally] | [To be determined experimentally] | 150 |

Note: The precursor and product ions for 6β-Hydroxy Norethindrone Acetate and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. The values provided for the parent compound in some studies can serve as a starting point for optimization.

Data Analysis and Quantification

The concentration of 6β-Hydroxy Norethindrone Acetate in the samples will be determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve will be constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for key validation parameters.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

| Recovery (%) | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

| Stability | Analyte stable under tested conditions |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 6β-Hydroxy Norethindrone Acetate.

Signaling Pathway (Metabolism)

Caption: Metabolic pathway of Norethindrone Acetate to 6β-Hydroxy Norethindrone Acetate.

Conclusion

The analytical method protocol detailed in this document provides a robust framework for the quantification of 6β-Hydroxy Norethindrone Acetate in human plasma. Adherence to these guidelines, coupled with a comprehensive method validation, will ensure the generation of accurate and reliable data critical for advancing research and development in pharmaceuticals.

References

Application Note: HPLC Method Development for the Analysis of 6β-Hydroxy Norethindrone Acetate

Introduction

6β-Hydroxy Norethindrone Acetate is a known impurity and metabolite of the synthetic progestin, Norethindrone Acetate. Accurate and robust analytical methods are crucial for the quality control of pharmaceutical formulations containing Norethindrone Acetate and for studying its metabolic pathways. This application note details a starting point for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6β-Hydroxy Norethindrone Acetate. The method is designed to be stability-indicating and can be validated according to the International Conference on Harmonization (ICH) guidelines.[1][2][3]

Physicochemical Properties of 6β-Hydroxy Norethindrone Acetate [4]

| Property | Value |

| Chemical Formula | C22H28O4 |

| Molecular Weight | 356.46 g/mol |

| CAS Number | 6856-27-5 |

| Synonyms | Norethindrone acetate EP Impurity F; (6β,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one |

Experimental Protocol: HPLC Method Development

This protocol outlines the steps for developing a robust RP-HPLC method for the analysis of 6β-Hydroxy Norethindrone Acetate.

1. Materials and Reagents

-

6β-Hydroxy Norethindrone Acetate reference standard

-

Norethindrone Acetate reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or other suitable modifier)

-

Placebo (formulation matrix, if applicable)

2. Instrumentation and Chromatographic Conditions (Starting Point)

The following conditions are a recommended starting point for method development and are based on methods used for the analysis of Norethindrone and its related substances.[3][5]

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm (based on UV spectra of related compounds) |

| Injection Volume | 10 µL |

Gradient Elution Program (Starting Point)

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

3. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of 6β-Hydroxy Norethindrone Acetate reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 150% of the expected sample concentration.

-

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent. For a drug product, a suitable extraction method will need to be developed and validated.

4. Method Development and Optimization Workflow

The following workflow illustrates the logical steps for developing and optimizing the HPLC method.

Caption: Workflow for HPLC Method Development and Validation.

5. Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample containing Norethindrone Acetate.[1][2][3] The peak for 6β-Hydroxy Norethindrone Acetate should be spectrally pure and well-resolved from any degradation products.

-

Acid Hydrolysis: 0.1 N HCl at 60 °C

-

Base Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidative Degradation: 3% H2O2 at room temperature

-

Thermal Degradation: 105 °C

-

Photolytic Degradation: UV light exposure

Protocol: Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines.[2][3]

1. Specificity: Analyze a placebo, a standard solution of 6β-Hydroxy Norethindrone Acetate, and a sample spiked with the analyte. The peak for 6β-Hydroxy Norethindrone Acetate should be free from interference. Perform forced degradation studies as described above.

2. Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

3. Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range (typically 98-102%).

4. Precision:

- Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be within acceptable limits.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Hypothetical Results and Data Presentation

The following tables present hypothetical data that would be generated during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Replicate Injections | ≤ 2.0% | 0.5% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 1 | 12,500 |

| 5 | 63,000 |

| 10 | 124,500 |

| 20 | 250,000 |

| 50 | 625,000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8.0 | 7.9 | 98.8% |

| 100% | 10.0 | 10.1 | 101.0% |

| 120% | 12.0 | 11.9 | 99.2% |

Experimental Workflow Diagram

Caption: HPLC Analysis Experimental Workflow.

References

"LC-MS/MS for detection of 6beta-Hydroxy Norethindrone Acetate in plasma"

An Application Note and Protocol for the Detection of 6β-Hydroxy Norethindrone Acetate in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6β-hydroxy norethindrone acetate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic studies and drug metabolism research.

Introduction

Norethindrone acetate is a synthetic progestin widely used in oral contraceptives and hormone therapy. It is a prodrug that is rapidly converted to its active form, norethindrone. The metabolism of norethindrone is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme responsible for the 6β-hydroxylation to form 6β-hydroxy norethindrone. Monitoring the levels of this metabolite is crucial for understanding the metabolic profile and pharmacokinetics of norethindrone acetate. This application note describes a robust and sensitive LC-MS/MS method for the determination of 6β-hydroxy norethindrone acetate in plasma.

Metabolic Pathway of Norethindrone Acetate

The metabolic conversion of norethindrone acetate to 6β-hydroxy norethindrone is a two-step process. First, the acetate group is hydrolyzed to yield norethindrone. Subsequently, the cytochrome P450 enzyme, specifically CYP3A4, catalyzes the hydroxylation at the 6β position of the steroid core.

Experimental Protocols

Materials and Reagents

-

6β-Hydroxy Norethindrone Acetate reference standard

-

6β-Hydroxy Norethindrone Acetate-d3 internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL 6β-hydroxy norethindrone acetate-d3 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 30 |

| 1.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6β-Hydroxy Norethindrone Acetate | 357.2 | 297.2 | 15 |